1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone
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Overview
Description
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone is a complex organic compound featuring a unique structure that includes an oxadiazole ring, an azetidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone typically involves multiple steps. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a condensation reaction involving benzyl carbazate and an appropriate aldehyde, followed by oxidative cyclization.
Formation of the Azetidine Ring: The azetidine ring can be formed by reacting an appropriate amine with a suitable electrophile under basic conditions.
Coupling of the Rings: The final step involves coupling the oxadiazole and azetidine rings with the chlorophenyl ethanone moiety under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is being studied for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antibacterial and antiviral properties.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is also being explored for its potential effects on various biological pathways and its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The azetidine ring may also play a role in modulating biological activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar antibacterial and antiviral properties.
Azetidine Derivatives: Compounds with the azetidine ring are known for their biological activity and potential therapeutic applications.
Uniqueness
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone is unique due to the combination of the oxadiazole and azetidine rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C20H18ClN3O2 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(2-chlorophenyl)ethanone |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-9-5-4-8-15(17)11-19(25)24-12-16(13-24)20-22-18(23-26-20)10-14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
InChI Key |
JFHNSEUISFKABC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)C3=NC(=NO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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